2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one
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Overview
Description
2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H18N4O4S2 and its molecular weight is 478.5 g/mol. The purity is usually 95%.
The exact mass of the compound 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one is 478.07694742 g/mol and the complexity rating of the compound is 723. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Recent studies have highlighted the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives. These compounds demonstrate activity against both Gram-negative and Gram-positive bacteria . Given this, our compound could be explored as a novel class of antibacterials.
- Sustainable catalytic protocols are of interest in organic synthesis. Ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, have been used as catalysts for Michael additions of N-heterocycles to chalcones . Investigating our compound’s catalytic properties could reveal new synthetic pathways.
- Pyrido[2,3-d]pyrimidine derivatives often interact with specific biological targets. Some frequently mentioned targets include dihydrofolate reductase (DHFR), tyrosine-protein kinase transforming protein Abl, MAP kinases, and biotin carboxylase . Exploring our compound’s interactions with these targets could lead to therapeutic insights.
- Our compound, specifically 2-(((3-(2,3-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl)thio)methyl)pyridine, has been evaluated for food safety. Further information is required, but its characterization suggests potential applications in food quality assessment .
Antibacterial Activity
Catalysis and Organic Synthesis
Biological Targets
Food Safety and Quality
Mechanism of Action
- However, we can explore related pyridopyrimidines to gain insights. Pyridopyrimidines exhibit diverse biological activities and have been studied extensively .
- For instance, palbociclib, a breast cancer drug developed by Pfizer, contains a pyridopyrimidine moiety. Its target is cyclin-dependent kinase 4/6 (CDK4/6), which regulates cell cycle progression .
Target of Action
Pharmacokinetics (ADME)
properties
IUPAC Name |
2-[[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-phenylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O4S2/c1-29-15-8-9-16(18(12-15)30-2)21-25-19(31-26-21)13-33-23-24-17-10-11-32-20(17)22(28)27(23)14-6-4-3-5-7-14/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVRHUDPOWBDHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NC4=C(C(=O)N3C5=CC=CC=C5)SC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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